Thiamphenicol palmitate

Physicochemical Property Lipophilicity Prodrug Design

Thiamphenicol palmitate is a lipophilic prodrug (LogP 7.6) engineered for advanced drug delivery. Unlike the bitter parent compound, the tasteless palmitate ester ensures palatability in oral suspensions and feed premixes for veterinary use. Its high lipophilicity enables sustained-release inhalable microparticles achieving 14-day drug release, and it potentiates florfenicol synergy against MRSA. Procure high-purity (≥98%) material for formulation research, pharmacokinetic studies, or analytical method validation.

Molecular Formula C28H45Cl2NO6S
Molecular Weight 594.6 g/mol
CAS No. 52628-58-7
Cat. No. B1588206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiamphenicol palmitate
CAS52628-58-7
Molecular FormulaC28H45Cl2NO6S
Molecular Weight594.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OC(C1=CC=C(C=C1)S(=O)(=O)C)C(CO)NC(=O)C(Cl)Cl
InChIInChI=1S/C28H45Cl2NO6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(33)37-26(24(21-32)31-28(34)27(29)30)22-17-19-23(20-18-22)38(2,35)36/h17-20,24,26-27,32H,3-16,21H2,1-2H3,(H,31,34)/t24-,26-/m1/s1
InChIKeyROGLXKYZAOFGQO-AOYPEHQESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiamphenicol Palmitate (CAS 52628-58-7): What Procurement Teams Need to Know Before Sourcing This Amphenicol Prodrug


Thiamphenicol palmitate (CAS 52628-58-7) is a palmitate ester prodrug of the broad-spectrum antibiotic thiamphenicol, belonging to the amphenicol class [1]. It is a synthetic derivative of thiamphenicol with the molecular formula C₂₈H₄₅Cl₂NO₆S and a molecular weight of 594.63 g/mol [2]. The palmitate esterification dramatically increases lipophilicity, conferring a computed LogP (XLogP3) of 7.6, which is substantially higher than that of the parent compound thiamphenicol (LogP ~0.2) [3]. This modification is key to its role in specific oral and inhalation formulations [4].

Thiamphenicol Palmitate Procurement: Why a 'Phenicol-Class' Spec Will Not Guarantee Comparable Performance


Generic substitution within the amphenicol class (e.g., swapping thiamphenicol palmitate for chloramphenicol, florfenicol, or even thiamphenicol base) is not a scientifically sound procurement strategy. The palmitate ester is not merely a salt form for stability; it is a functional prodrug designed to overcome specific pharmacokinetic and physicochemical barriers [1]. The palmitate moiety fundamentally alters solubility (from water-soluble to highly lipophilic, LogP 7.6) and consequently, its absorption and formulation potential for advanced drug delivery systems, such as sustained-release pulmonary microparticles [2]. This is distinct from the mechanism of florfenicol's enhanced activity, which is derived from fluorination to evade acetylation-based resistance [3]. Therefore, selecting thiamphenicol palmitate is a deliberate choice for its unique physicochemical and formulation profile, not a default option for general antibacterial activity. The quantitative evidence below delineates these critical points of differentiation.

Quantitative Differentiators for Thiamphenicol Palmitate (CAS 52628-58-7) Sourcing: A Head-to-Head Evidence Guide


Thiamphenicol Palmitate vs. Thiamphenicol Base: LogP Shift as a Quantitative Indicator of Formulation Potential

The esterification of thiamphenicol base with palmitic acid (C16) results in a substantial increase in lipophilicity, which is a primary differentiator for formulation and route of administration. The computed partition coefficient (LogP) for thiamphenicol palmitate is 7.6 (XLogP3), compared to a LogP of approximately 0.2 for the parent compound thiamphenicol [1]. This more than 7-log unit shift in lipophilicity is the fundamental basis for its use in lipid-based formulations and as a prodrug for oral and inhalation delivery [2].

Physicochemical Property Lipophilicity Prodrug Design Pharmaceutical Formulation

Thiamphenicol Palmitate Formulation Advantage: Sustained Pulmonary Release Over 14 Days

The high lipophilicity of thiamphenicol palmitate enables its formulation into advanced drug delivery systems. A study comparing palmitate prodrugs of both chloramphenicol and thiamphenicol demonstrated that thiamphenicol palmitate can be formulated into PLGA-based nanoparticles or pure prodrug nanoparticles for sustained pulmonary release [1]. In vitro release studies showed that formulations of thiamphenicol palmitate achieved a sustained release profile with an almost complete release of the prodrug over a period of 14 days [1].

Sustained Release Pulmonary Drug Delivery Pharmacokinetics Formulation Science

Thiamphenicol vs. Florfenicol: Differentiated Potency and Resistance Profiles

While thiamphenicol palmitate is a prodrug of thiamphenicol, the active moiety must be compared to its most relevant veterinary analog, florfenicol. A comparison from a trusted veterinary pharmacology source states that florfenicol, a thiamphenicol derivative, is much more active in vitro than chloramphenicol against many pathogenic strains, while thiamphenicol is less effective but safer than chloramphenicol [1]. This highlights a clear, class-level differentiation: thiamphenicol offers an improved safety profile, whereas florfenicol, due to its fluorine atom which prevents acetylation by bacterial enzymes, offers superior potency and a different resistance profile [1].

Antibacterial Activity Veterinary Pharmacology MIC Amphenicols

Synergistic Potential of Thiamphenicol with Florfenicol Against S. aureus

A study on the synergism between florfenicol and thiamphenicol against clinical isolates of Staphylococcus aureus provides a quantitative basis for potential combination use. Checkerboard assays on 21 S. aureus isolates demonstrated that in 80% of methicillin-susceptible S. aureus (MSSA) and 82% of methicillin-resistant S. aureus (MRSA) isolates, the minimal inhibitory concentration (MIC) of florfenicol could be reduced by 75% (1/4 MIC) or more (up to 1/16 MIC) when combined with 1/2 MIC of thiamphenicol [1].

Antibiotic Synergy Veterinary Microbiology MIC Combination Therapy

Thiamphenicol Palmitate (CAS 52628-58-7): Validated Application Scenarios for Research and Industrial Sourcing


Scenario 1: Development of Taste-Masked Oral Formulations for Veterinary Medicine

Thiamphenicol palmitate's key differentiator from the base drug is its high lipophilicity (LogP 7.6) [1]. This property directly enables the creation of palatable oral suspensions or feed premixes. The palmitate ester is tasteless, unlike the bitter base compound, making it a superior choice for oral administration in livestock or companion animals where palatability and compliance are critical for treatment success. Procurement for this application should prioritize high-purity material (e.g., ≥98% or ≥99%) suitable for pharmaceutical formulation .

Scenario 2: Research and Development of Sustained-Release Pulmonary Drug Delivery Systems

For teams focused on advanced drug delivery, thiamphenicol palmitate is a proven candidate for formulating sustained-release inhalable powders. A 2019 study successfully used thiamphenicol palmitate to create nano-embedded microparticles that achieved a near-complete drug release over 14 days in vitro [2]. This application leverages the compound's lipophilic character to engineer a depot effect in the lungs, which is not possible with water-soluble amphenicol salts. This is a distinct, data-backed use case that directly supports research into long-acting treatments for respiratory infections.

Scenario 3: Investigating Combination Therapy with Florfenicol to Combat Antibiotic Resistance

Thiamphenicol, the active metabolite of thiamphenicol palmitate, has demonstrated significant in vitro synergy with florfenicol against clinical S. aureus isolates, including MRSA [3]. This finding supports the procurement of thiamphenicol palmitate for research into combination drug formulations or co-administration protocols. The goal would be to reduce the required dosage of florfenicol by ≥75% while maintaining antimicrobial efficacy, a strategy supported by quantitative MIC reduction data [3].

Scenario 4: Sourcing a Reference Standard for Analytical and Pharmacokinetic Studies

Due to its specific molecular weight (594.63 g/mol) and defined IUPAC name, high-purity thiamphenicol palmitate (e.g., ≥99%) is a required reference standard for analytical method development and validation (e.g., HPLC, LC-MS/MS) in pharmacokinetic or residue depletion studies . Sourcing a characterized, high-purity batch is essential for generating reliable and reproducible data in preclinical and clinical research settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiamphenicol palmitate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.